Kistamicin A

Descripción

Propiedades

Fórmula molecular |

C61H51ClN8O15 |

|---|---|

Peso molecular |

1171.6 g/mol |

Nombre IUPAC |

22-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |

InChI |

InChI=1S/C61H51ClN8O15/c62-41-20-30-7-14-47(41)85-48-23-31(6-13-46(48)74)53(61(82)83)70-56(77)44-16-28-3-10-38(11-4-28)84-49-24-33-19-40(54(49)75)29-5-12-39-34(26-64-43(39)21-29)22-45(65-55(76)42(63)15-27-1-8-35(71)9-2-27)57(78)67-51(32-17-36(72)25-37(73)18-32)59(80)69-52(33)60(81)68-50(30)58(79)66-44/h1-14,17-21,23-26,42,44-45,50-53,64,71-75H,15-16,22,63H2,(H,65,76)(H,66,79)(H,67,78)(H,68,81)(H,69,80)(H,70,77)(H,82,83) |

Clave InChI |

UFHMIPMOTWJTKL-UHFFFAOYSA-N |

SMILES |

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)Cl)C(=O)O |

SMILES canónico |

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)Cl)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Kistamicin A: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistamicin A is a structurally unique member of the glycopeptide antibiotic family, a class of natural products that includes the clinically important antibiotic vancomycin. Unlike many glycopeptides, this compound exhibits not only moderate antibacterial activity but also notable antiviral properties, particularly against influenza A virus.[1] Its complex, highly crosslinked architecture, which includes an unusual 15-membered A-O-B ring, presents significant challenges for chemical synthesis, making its production primarily reliant on fermentation from the actinomycete Microtetraspora parvosata.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound is a non-ribosomally synthesized heptapeptide with extensive cross-linking of its aromatic amino acid residues. This rigid structure is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₁H₅₁ClN₈O₁₅ | [4] |

| Molecular Weight | 1171.56 g/mol | [4] |

| Appearance | Amorphous solid | [3] |

| Solubility | Soluble in methanol, DMSO | [3] |

| Melting Point | Not reported |

Biological Activity

This compound displays a dual spectrum of activity, inhibiting the growth of Gram-positive bacteria and exhibiting antiviral effects against influenza A virus.

Table 2: Antibacterial Activity of this compound

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 12.5 - 25 | [3] |

| Streptococcus pyogenes | Not reported |

Table 3: Antiviral Activity of this compound

| Virus | Assay | IC₅₀ | Reference |

| Influenza A Virus | Not specified | Not reported | [1] |

Spectroscopic Data for Structural Elucidation

The complex structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded in methanol-d₄. The assignments were confirmed using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC).[3]

Table 4: Key ¹H and ¹³C NMR Chemical Shift Data for this compound in Methanol-d₄

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data not available in search results |

Note: While the use of NMR for structure elucidation is documented, specific chemical shift assignments are not publicly available in the provided search results.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound.[3]

Biosynthesis

This compound is synthesized by a multi-enzyme complex involving non-ribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes (Oxys). The biosynthesis involves the assembly of the heptapeptide backbone on the NRPS machinery, followed by a series of oxidative cross-linking reactions catalyzed by the Oxy enzymes to form the characteristic rigid, cage-like structure.[5][6]

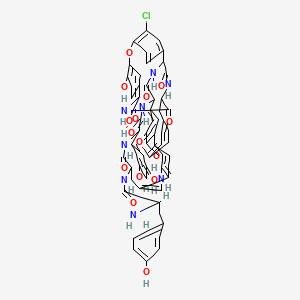

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Microtetraspora parvosata

This protocol is a generalized procedure based on common methods for isolating natural products from actinomycetes.

a. Fermentation:

-

Inoculate a seed culture of Microtetraspora parvosata (ATCC 55076) in a suitable seed medium and incubate at 28-30°C for 2-3 days with shaking.

-

Transfer the seed culture to a production medium and continue fermentation for 5-7 days under the same conditions.

b. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent such as methanol or acetone.

-

Combine the extracts and concentrate under reduced pressure.

c. Purification:

-

Subject the crude extract to a series of chromatographic steps. This may include:

-

Initial fractionation on a silica gel column.

-

Further purification using reversed-phase chromatography (e.g., C18 column).

-

Final purification by high-performance liquid chromatography (HPLC) to obtain pure this compound.[3]

-

Caption: General workflow for the isolation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against Gram-positive bacteria.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay (General Protocol)

This is a general protocol for assessing the antiviral activity of a compound against influenza A virus.

-

Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in a 6-well or 12-well plate.

-

Prepare serial dilutions of this compound in a serum-free medium containing trypsin.

-

Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Infect the MDCK cell monolayers with the virus-compound mixture.

-

After an adsorption period of 1 hour, remove the inoculum and overlay the cells with a medium containing agarose or Avicel and the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The IC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

This compound remains a fascinating natural product with a unique structural and biological profile. Its dual antibacterial and antiviral activities make it a compelling lead compound for further drug development efforts. The information and protocols provided in this guide are intended to facilitate future research into this promising molecule. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C61H51ClN8O15 | CID 16198982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

Kistamicin A: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for the production of Kistamicin A, a unique glycopeptide antibiotic. This compound is produced by the rare actinomycete Nonomuraea sp. ATCC 55076 and exhibits a highly crosslinked heptapeptide structure, setting it apart from other members of its class. This document details the genetic organization of the kis gene cluster, the proposed functions of its constituent genes, the biosynthetic pathway, and relevant experimental methodologies for its study.

The this compound Biosynthetic Gene Cluster (kis)

The this compound biosynthetic gene cluster (kis) from Nonomuraea sp. ATCC 55076 spans approximately 60 kb and comprises 33 open reading frames (ORFs). The cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound molecule, including non-ribosomal peptide synthetases (NRPSs), enzymes for the biosynthesis of non-proteinogenic amino acid precursors, tailoring enzymes for oxidative crosslinking and chlorination, as well as proteins likely involved in regulation and transport.

Quantitative Data of the kis Gene Cluster

The following table summarizes the genes within the kis cluster and their proposed functions. This data is compiled from the genomic analysis of Nonomuraea sp. ATCC 55076.

| Gene | Locus Tag | Protein Size (amino acids) | Proposed Function |

| kisA | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |

| kisB | N/A | N/A | MbtH-like protein |

| kisC | N/A | N/A | Thioesterase |

| kisD | N/A | N/A | Acyl-CoA dehydrogenase |

| kisE | N/A | N/A | Transcriptional regulator |

| kisF | N/A | N/A | ABC transporter ATP-binding protein |

| kisG | N/A | N/A | ABC transporter permease |

| kisH | N/A | N/A | Peptidase |

| kisI | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |

| kisJ | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |

| kisK | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |

| kisL | N/A | N/A | Non-ribosomal peptide synthetase (NRPS) |

| kisM | N/A | N/A | Methyltransferase |

| kisN | N/A | N/A | Cytochrome P450 (OxyA family) |

| kisO | N/A | N/A | Cytochrome P450 (OxyC family) |

| kisP | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |

| kisQ | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |

| kisR | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |

| kisS | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |

| kisT | N/A | N/A | 3,5-dihydroxyphenylglycine (Dpg) biosynthesis |

| kisU | N/A | N/A | FAD-dependent chlorinase |

| kisV | N/A | N/A | ABC transporter ATP-binding protein |

| kisW | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |

| kisX | N/A | N/A | 4-hydroxyphenylglycine (Hpg) biosynthesis |

| orf1 | N/A | N/A | Hypothetical protein |

| orf2 | N/A | N/A | Hypothetical protein |

| orf3 | N/A | N/A | Hypothetical protein |

| orf4 | N/A | N/A | Hypothetical protein |

| orf5 | N/A | N/A | Hypothetical protein |

| orf6 | N/A | N/A | Hypothetical protein |

| orf7 | N/A | N/A | Hypothetical protein |

| orf8 | N/A | N/A | Hypothetical protein |

| orf9 | N/A | N/A | Hypothetical protein |

Note: Specific locus tags and protein sizes were not fully detailed in the reviewed literature and are marked as "N/A". Researchers should refer to the GenBank accession for Nonomuraea sp. ATCC 55076 for precise genomic data.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by the enzymes encoded in the kis cluster. The proposed pathway involves the assembly of a linear heptapeptide by the NRPS machinery, followed by a series of tailoring reactions.

Proposed Biosynthetic Pathway

The biosynthesis commences with the synthesis of the non-proteinogenic amino acid precursors, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), by dedicated enzyme subsets within the cluster.[1] These, along with other standard amino acids, are then assembled on the four large NRPS enzymes, KisI-L, to form a peptidyl-carrier protein (PCP)-bound heptapeptide.[1]

A key step in the maturation of the peptide is the chlorination of the fifth residue, catalyzed by the FAD-dependent chlorinase, KisU.[1] Subsequently, the linear peptide undergoes three crucial oxidative crosslinking reactions to form the rigid, cage-like structure of this compound. These reactions are catalyzed by only two cytochrome P450 enzymes, KisN (OxyA family) and KisO (OxyC family).[2] It is hypothesized that the OxyC enzyme, KisO, is a promiscuous biocatalyst, responsible for installing two of the three crosslinks.[2] Finally, the mature this compound is cleaved from the NRPS machinery.

Regulation of the kis Gene Cluster

The regulation of glycopeptide antibiotic biosynthesis in Nonomuraea species is complex and not fully elucidated for the kis cluster specifically. However, analysis of other glycopeptide BGCs in related species suggests the involvement of cluster-situated regulators.[3][4] Typically, these include StrR-like and LuxR-like transcriptional regulators that act as activators of the biosynthetic genes.[3][4] The kis gene cluster contains a putative transcriptional regulator, KisE, which likely plays a role in controlling the expression of the other genes in the cluster.

Experimental Protocols

The analysis of the this compound biosynthetic gene cluster involves a variety of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Nonomuraea sp. via Homologous Recombination

This protocol describes a generalized method for creating a gene deletion mutant in Nonomuraea sp., a technique used to determine the function of specific genes within the kis cluster.

Methodology:

-

Construction of the Knockout Plasmid:

-

Amplify by PCR two ~1.5 kb regions flanking the gene of interest (the upstream and downstream homology arms) from Nonomuraea sp. ATCC 55076 genomic DNA.

-

Clone the two homology arms on either side of an antibiotic resistance cassette (e.g., the apramycin resistance gene, aac(3)IV) in a non-replicating E. coli vector.

-

Transform the resulting plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and the Nonomuraea sp. recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.

-

After incubation, overlay the plates with an antibiotic to select for Nonomuraea exconjugants (e.g., apramycin) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).

-

-

Screening for Double Crossover Mutants:

-

Subculture the resulting exconjugants on a non-selective medium to allow for the second crossover event (the excision of the vector backbone).

-

Screen individual colonies for the desired phenotype (e.g., resistance to the cassette antibiotic and sensitivity to the vector antibiotic).

-

Confirm the gene deletion by PCR using primers that anneal outside the homology arms. The wild-type will yield a larger PCR product than the mutant.

-

Sequence the PCR product from the putative mutant to confirm the precise deletion of the target gene.

-

Heterologous Expression of the kis Gene Cluster

Heterologous expression is a powerful technique to study the function of a BGC and to potentially increase the production of the natural product. This often involves cloning the entire BGC into a model host organism, such as a genetically tractable Streptomyces species.

Methodology:

-

Cloning the kis BGC:

-

Construct a cosmid or BAC library of Nonomuraea sp. ATCC 55076 genomic DNA.

-

Screen the library using probes designed from known sequences within the kis cluster to identify clones containing the BGC.

-

Assemble the complete BGC from overlapping clones if necessary.

-

-

Introduction into a Heterologous Host:

-

Introduce the cosmid/BAC containing the kis cluster into a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus, via intergeneric conjugation or protoplast transformation.

-

Select for transformants containing the integrated BGC.

-

-

Analysis of Metabolite Production:

-

Cultivate the heterologous host under various fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and any related intermediates.

-

Conclusion

The this compound biosynthetic gene cluster from Nonomuraea sp. ATCC 55076 is a fascinating example of the genetic architecture underlying the production of complex natural products. Its study reveals unique enzymatic strategies, such as the use of a promiscuous P450 enzyme for multiple crosslinking events. The methodologies outlined in this guide provide a framework for the further investigation of this and other novel biosynthetic pathways, which is essential for the discovery and development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 [frontiersin.org]

- 4. Genomic-Led Discovery of a Novel Glycopeptide Antibiotic by Nonomuraea coxensis DSM 45129 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Kistamicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kistamicin A is a structurally complex, polycyclic glycopeptide antibiotic belonging to the Type V class. While research has heavily focused on its intricate biosynthesis, this guide consolidates the current understanding of its antibacterial mechanism of action. Drawing from the established activity of glycopeptide antibiotics, this document outlines the primary proposed mechanism involving the inhibition of bacterial cell wall synthesis through interaction with Lipid II. This guide also presents available quantitative data on its antibacterial efficacy and details the general experimental protocols utilized in such determinations. Furthermore, this document explores the noted divergent biological activities of this compound, including its antiviral properties, providing a comprehensive overview for research and development professionals.

Introduction

This compound is a natural product produced by the bacterium Microtetraspora parvosata.[1] It is a member of the glycopeptide antibiotics (GPAs), a class of clinically significant drugs often reserved for treating infections caused by resistant bacteria.[2][3] Structurally, this compound is characterized by a heavily crosslinked heptapeptide backbone, which is essential for its biological activity.[2][4] Unlike many other glycopeptides, this compound is part of the more structurally divergent Type V GPAs, which also includes compounds like complestatin.[2][3] This structural uniqueness hints at potentially novel or varied biological activities compared to classical GPAs like vancomycin. This guide will provide a detailed examination of the currently understood antibacterial mechanism of action of this compound.

Primary Antibacterial Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall biosynthesis.[5] This is achieved by targeting and binding to a key precursor molecule, Lipid II.[5] Lipid II is an essential component in the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.

Molecular Target: Lipid II

The molecular target of glycopeptide antibiotics is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II.[5] By forming a stable complex with this terminus, glycopeptides physically obstruct the subsequent enzymatic steps of peptidoglycan synthesis.

Inhibition of Transglycosylation and Transpeptidation

The binding of a glycopeptide antibiotic to Lipid II sterically hinders the enzymes responsible for the polymerization and cross-linking of peptidoglycan strands. Specifically, it blocks the action of transglycosylases, which are responsible for elongating the glycan chains, and transpeptidases, which catalyze the formation of peptide cross-links that give the cell wall its structural integrity. The disruption of these processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[5] While this is the established mechanism for the GPA class, direct experimental confirmation of this compound binding to Lipid II is an area for further research.

Caption: Proposed mechanism of this compound action via inhibition of cell wall synthesis.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| This compound | Staphylococcus aureus | 12.5–25 µg/mL |

| Complestatin | Staphylococcus aureus | ~2 µg/mL |

| Vancomycin | Staphylococcus aureus | 0.5–1 µg/mL |

Table 1: Comparative MIC values against Staphylococcus aureus.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

While the specific protocol used for the this compound MIC values in Table 1 is not detailed in the cited literature, a general broth microdilution method is standard for this determination.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound stock solution of known concentration

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation: A culture of the target bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of this compound: A two-fold serial dilution of the this compound stock solution is prepared in CAMHB directly in the wells of a 96-well plate. This creates a range of decreasing concentrations of the antibiotic.

-

Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

-

Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included on each plate.

-

Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (i.e., no turbidity) as observed by the naked eye or measured with a spectrophotometer.

Caption: Generalized workflow for an MIC determination assay.

Divergent Biological Activities

Beyond its antibacterial properties, this compound has been reported to exhibit other biological activities, a characteristic of Type V GPAs.[2][3]

Antiviral Activity

This compound has demonstrated activity against influenza A virus.[1] The precise mechanism of its antiviral action is not well-elucidated but represents a significant area for future research and potential therapeutic development. This dual antibacterial and antiviral activity is a distinguishing feature of this compound.

Other Potential Antibacterial Mechanisms

The literature suggests that Type V GPAs may possess "other types of potential antibacterial activity".[3] This implies that this compound could have secondary mechanisms of action beyond the inhibition of cell wall synthesis. These could potentially include interactions with other cellular targets or disruption of other essential bacterial processes. However, specific details on these alternative mechanisms for this compound are not yet available.

Conclusion and Future Directions

The primary mechanism of action of this compound is understood through its classification as a Type V glycopeptide antibiotic, which functions by inhibiting bacterial cell wall synthesis via interaction with Lipid II. Quantitative data in the form of MIC values confirms its moderate activity against Staphylococcus aureus. However, several aspects of this compound's mechanism of action warrant further in-depth investigation.

For drug development professionals and researchers, the following areas represent key opportunities for future studies:

-

Direct Experimental Verification: Biochemical and biophysical assays to definitively confirm the binding of this compound to Lipid II and characterize the interaction.

-

Elucidation of Divergent Activities: In-depth studies to uncover the molecular basis of its antiviral activity and to identify any secondary antibacterial mechanisms.

-

Structure-Activity Relationship Studies: To understand how the unique structural features of this compound contribute to its specific activity profile.

A more complete understanding of these aspects will be crucial for the potential development of this compound or its analogues as therapeutic agents.

References

- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

Kistamicin A: An In-depth Technical Guide on its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistamicin A is a glycopeptide antibiotic produced by the actinomycete Microtetraspora parvosata. As a member of the glycopeptide class, which includes clinically significant antibiotics like vancomycin and teicoplanin, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its antibacterial and antiviral properties. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts in the scientific community.

Antibacterial Activity

This compound has demonstrated moderate activity primarily against Gram-positive bacteria. The primary mechanism of action for glycopeptide antibiotics involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] They bind to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in the cell wall synthesis pathway, thereby preventing its incorporation into the growing peptidoglycan chain.[3][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 12.5–25 | [2] |

Further research is required to establish a broader spectrum of activity against other Gram-positive and Gram-negative bacteria.

Antiviral Activity

In addition to its antibacterial properties, this compound has been reported to exhibit antiviral activity, specifically against Influenza A virus.[5]

Quantitative Antiviral Data

The antiviral activity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the viral replication.

| Virus | IC50 (µg/mL) | Reference |

| Influenza A Virus | Data not available | [5] |

Specific IC50 values for this compound against Influenza A virus are not yet publicly available and represent a key area for future investigation.

Anticancer Activity

Currently, there is no specific data available in the public domain regarding the anticancer activity of this compound. However, the evaluation of novel compounds for potential cytotoxic effects against cancer cell lines is a standard component of drug discovery pipelines. A general protocol for assessing anticancer activity is provided in the experimental protocols section.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The established mechanism of action for glycopeptide antibiotics like this compound is the disruption of bacterial cell wall synthesis. This process can be visualized as a signaling pathway.

Caption: General mechanism of action for glycopeptide antibiotics like this compound.

It is noteworthy that a structurally related compound, complestatin, has been shown to exert its antibacterial effect by inhibiting fatty acid synthesis, a different mechanism from the canonical glycopeptide pathway.[6][7] This suggests that this compound could potentially possess multiple mechanisms of action, warranting further investigation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complestatin Exerts Antibacterial Activity by the Inhibition of Fatty Acid Synthesis [jstage.jst.go.jp]

- 7. Complestatin exerts antibacterial activity by the inhibition of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kistamicin A and Influenza Virus: An Analysis of Available Data

Despite early indications of antiviral activity, a comprehensive technical guide on the properties of Kistamicin A against the influenza virus cannot be compiled at this time due to a significant lack of publicly available data. Initial research from 1993 identified this compound and B as novel antibiotics with activity against influenza A virus[1]. However, subsequent in-depth studies detailing the quantitative efficacy, specific experimental protocols, and the molecular mechanism of action against this virus appear to be unavailable in the public domain.

Our extensive search of scientific literature and databases did not yield the specific data required to construct a detailed technical whitepaper as requested. This includes a lack of:

-

Quantitative Antiviral Data: No publicly accessible records of 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound against any influenza virus strain were found. This quantitative data is essential for assessing the potency of an antiviral agent.

-

Detailed Experimental Protocols: Specific methodologies for in vitro or in vivo assays used to determine the anti-influenza activity of this compound are not described in the available literature. This includes details on cell lines, virus strains, assay conditions, and endpoints measured.

-

Mechanism of Action and Signaling Pathways: There is no information available regarding the specific viral or host cell targets of this compound in the context of influenza virus infection. Consequently, no signaling pathways affected by the compound in this context can be described or visualized.

While the initial discovery of this compound's anti-influenza activity was noted, it appears this specific avenue of research was either not pursued extensively or the results have not been published in accessible forums. The majority of recent research on Kistamicin focuses on its biosynthesis and antibacterial properties as a glycopeptide antibiotic[2][3].

Without the foundational quantitative and mechanistic data, it is not possible to create the requested in-depth technical guide, including data tables and visualizations of experimental workflows or signaling pathways. Further research and publication in this specific area would be required to enable the development of such a resource for the scientific community.

References

- 1. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Kistamicin A: An In-depth Technical Guide on its Antibacterial Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistamicin A is a member of the glycopeptide antibiotic (GPA) family, a class of naturally derived compounds that are often utilized as last-resort treatments against resistant bacterial infections.[1][2][3] Structurally, this compound is a divergent member of the GPAs, characterized by a highly crosslinked heptapeptide backbone.[2][3] This complex structure, which includes an unusual 15-membered A-O-B ring, is crucial for its biological activity but also presents significant challenges for chemical synthesis, making bacterial fermentation the primary mode of production.[2][3][4] this compound is produced by the actinomycete Nonomuraea sp. ATCC 55076.[1][5][6] While exhibiting some antiviral properties, this compound also demonstrates mild antibacterial activity against Gram-positive bacteria.[5][7] This guide provides a detailed overview of the antibacterial properties of this compound, its mechanism of action, and the experimental protocols for its evaluation.

Quantitative Antibacterial Activity

The antibacterial potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The available data on the MIC of this compound against Gram-positive bacteria is limited, with published studies primarily focusing on Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against Staphylococcus aureus

| Antibiotic | Bacterial Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 12.5–25[2] |

| Vancomycin | Staphylococcus aureus | 0.5–1[2] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other glycopeptide antibiotics, this compound targets the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability in bacteria but absent in mammals, making it an excellent target for selective toxicity. The primary mechanism of action involves the inhibition of peptidoglycan synthesis.

This compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor molecule. Lipid II is a crucial intermediate in the synthesis of peptidoglycan, the major component of the bacterial cell wall. By binding to this terminus, this compound sterically hinders the transglycosylation and transpeptidation steps, which are essential for the polymerization and cross-linking of the peptidoglycan chains. This disruption of the cell wall synthesis process leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial activity of a compound. The following is a detailed protocol for a standard broth microdilution method, which is a widely accepted and reproducible technique.

Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Materials:

-

This compound stock solution (of known concentration, dissolved in a suitable solvent, e.g., DMSO or water)

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettes

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation of Microtiter Plate: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate this compound dilution to each well, starting from the highest concentration. c. Finally, add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control well containing only CAMHB and the bacterial inoculum (no this compound). e. Include a negative control well containing only CAMHB (no bacteria or this compound) to check for sterility.

-

Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient air conditions.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). b. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) machinery in Nonomuraea sp. ATCC 55076.[5] The biosynthetic gene cluster contains genes encoding the NRPS enzymes, as well as enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors and for the extensive cross-linking of the peptide backbone. A key feature of this compound biosynthesis is the action of a limited number of cytochrome P450 monooxygenases (Oxy enzymes) that catalyze multiple oxidative cross-linking reactions to form the rigid, cage-like structure of the molecule.

Conclusion

This compound represents a structurally unique member of the glycopeptide antibiotic family with demonstrated, albeit mild, activity against Gram-positive bacteria. Its primary mechanism of action is consistent with other glycopeptides, involving the inhibition of bacterial cell wall biosynthesis. The limited availability of quantitative antibacterial data for this compound against a broad range of Gram-positive pathogens highlights an area for future research. Further investigation into its antibacterial spectrum and potential synergistic effects with other antibiotics could unveil new therapeutic applications for this fascinating natural product. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this compound and other novel glycopeptide antibiotics.

References

- 1. Nonomuraea sp. ATCC 55076 harbours the largest actinomycete chromosome to date and the kistamicin biosynthetic gene cluster - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nonomuraea sp. ATCC 55076 harbours the largest actinomycete chromosome to date and the kistamicin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

Kistamicin A: A Divergent Glycopeptide Antibiotic - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Kistamicin A and its relationship to the broader class of glycopeptide antibiotics. It delves into the structural characteristics, biosynthetic pathways, and mechanisms of action, presenting comparative data and detailed experimental methodologies to support further research and development in this area.

Introduction to this compound and Glycopeptide Antibiotics

Glycopeptide antibiotics (GPAs) are a critical class of antimicrobial agents, often reserved for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Their core structure consists of a glycosylated cyclic or polycyclic non-ribosomal peptide.[1] The archetypal GPA, vancomycin, functions by inhibiting the biosynthesis of the bacterial cell wall.[1][3]

This compound, produced by the actinomycete Microtetraspora parvosata, is classified as a divergent member of the glycopeptide antibiotic family.[4][5] Structurally, it shares the heptapeptide backbone common to GPAs but possesses unique cross-linkages, including an unusual 15-membered A-O-B ring, and lacks glycosylation.[4][6] Notably, this compound exhibits both moderate antibacterial activity against Gram-positive bacteria and antiviral activity against Influenza A virus.[5] This dual activity, coupled with its unique structure, makes this compound a subject of significant interest for the development of novel therapeutics.

Structural Relationship and Comparative Analysis

This compound's structural relationship to other glycopeptides is rooted in its peptide core. However, key differences in its cross-linking and lack of sugar moieties set it apart. It is structurally related to complestatin, another atypical glycopeptide.[6]

Core Structure Comparison

dot

References

- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Unraveling the Intricate Architectures of Kistamicin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Kistamicin A and B, novel glycopeptide antibiotics with significant antiviral and moderate antibacterial activities. This document details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the logical workflow of the structural determination process.

Introduction

This compound and B are complex natural products isolated from the fermentation broth of Microtetraspora parvosata subsp. kistnae (ATCC 55076).[1] Their structural determination was a significant undertaking, relying on a combination of chemical degradation and sophisticated spectral analysis. These compounds are structurally related to the vancomycin group of antibiotics, particularly complestatin, and feature a rigid, tricyclic peptide core.[2] The core is composed of several unique amino acid residues, including D-tyrosine, 3,5-dihydrophenylglycine, a biphenyl ether bis-amino acid, and a diphenyl substituted indole tris-amino acid.[2] The primary structural difference between the two analogues is the presence of a phenethylamide group at the amino terminus of this compound to form Kistamicin B.[2]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data were instrumental in the initial characterization and subsequent structural elucidation of this compound and B. The following tables summarize the key quantitative data obtained from various analytical techniques.

Table 1: Physicochemical Properties of this compound and B

| Property | This compound | Kistamicin B |

| Appearance | White powder | White powder |

| Molecular Formula | C₅₉H₄₇N₈O₁₅Cl | C₆₇H₅₅N₈O₁₅Cl |

| Molecular Weight | 1171.5 | 1291.6 |

| UV λmax (nm) (ε) | 278 (14,500) | 278 (15,000) |

| Specific Rotation [α]D²⁵ | +112° (c 0.5, DMSO) | +105° (c 0.5, DMSO) |

Table 2: Mass Spectrometry Data for this compound and B

| Compound | Ionization Method | Observed Ion (m/z) | Calculated Mass (M-H)⁻ |

| This compound | Positive FAB-MS | 1171 (M+H)⁺ | - |

| This compound | HR-FAB-MS | 1171.291 | 1169.3090 |

| Kistamicin B | Positive FAB-MS | 1291 (M+H)⁺ | - |

Data for this compound HR-FAB-MS from Greule et al., 2019.[3]

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound in Methanol-d₄

| Proton | Chemical Shift (ppm) |

| B-2 | 5.55 |

| B-6 | 5.55 |

| Additional ¹H NMR data would be populated here from the full text of the primary literature. |

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

| B-4 | 140.3 |

| B-5 | 150.7 |

| Additional ¹³C NMR data would be populated here from the full text of the primary literature. |

Experimental Protocols

The structural elucidation of this compound and B involved a series of meticulous experimental procedures, from fermentation and isolation to detailed spectroscopic analysis and chemical degradation.

Fermentation and Isolation

The Kistamicin-producing strain, Microtetraspora parvosata subsp. kistnae, was cultivated in a suitable fermentation medium. The antibiotics were then extracted from the fermentation broth and mycelium. Purification was achieved through a series of chromatographic techniques, including adsorption chromatography on Diaion HP-20, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound and B.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 700 spectrometer.[3] For this compound, ¹H NMR spectra were obtained in methanol-d₄, and ¹³C NMR spectra were recorded in DMSO-d₆.[3] Assignments were aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.[3]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weights of this compound and B. High-resolution FAB-MS was employed to confirm the elemental composition of this compound.[3]

UV-Visible Spectroscopy: UV spectra were recorded in methanol to determine the absorption maxima, providing initial insights into the chromophoric systems present in the molecules.

Amino Acid Analysis

To identify the constituent amino acids, this compound and B were subjected to acid hydrolysis. The resulting amino acid mixture was then analyzed by HPLC after derivatization. This analysis revealed the presence of D-tyrosine and 3,5-dihydrophenylglycine, along with other non-standard amino acid residues.

Visualization of the Structural Elucidation Workflow

The following diagrams illustrate the key workflows and logical relationships in the process of determining the structures of this compound and B.

Conclusion

The structural elucidation of this compound and B was accomplished through a systematic and multi-faceted approach, combining classical chemical methods with modern spectroscopic techniques. The detailed data presented in this guide provide a foundational understanding of these complex glycopeptide antibiotics, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this class of bioactive molecules. The unique structural features of the Kistamicins, particularly their complex polycyclic core, offer intriguing possibilities for future synthetic and medicinal chemistry efforts aimed at developing new antiviral and antibacterial agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New antiviral antibiotics, kistamicins A and B. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Unique 15-Membered A-O-B Ring Core of Kistamicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kistamicin A, a member of the glycopeptide antibiotic family, possesses a unique and structurally complex core characterized by a 15-membered A-O-B biaryl ether ring. This feature distinguishes it from many other glycopeptides and is crucial for its biological activity. This technical guide provides an in-depth analysis of this novel macrocycle, detailing its biosynthesis, structural characteristics, and biological significance. We present a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the key biosynthetic pathways to serve as a comprehensive resource for researchers in natural product synthesis, antibiotic development, and related fields.

Introduction

Glycopeptide antibiotics are a critical class of therapeutic agents, often reserved for treating severe infections caused by Gram-positive bacteria. Their mechanism of action typically involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. The intricate, cross-linked peptide backbone of these molecules is essential for this activity. This compound, produced by Microtetraspora parvosata subsp. kistnae, presents a fascinating structural deviation from canonical glycopeptides. While it shares the heptapeptide scaffold, it features an unusual 15-membered A-O-B ring, which contributes to its distinct biological profile, including antiviral activity against influenza A virus and moderate antibacterial activity.[1] The formation of this macrocycle is a remarkable feat of enzymatic catalysis, offering insights into the biosynthetic potential of microbial systems.

The 15-Membered A-O-B Ring: Structure and Quantitative Data

The structure of this compound was elucidated through a combination of chemical degradation and extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Unlike the more common 12-membered biphenyl ether (A-B) ring found in many glycopeptides, the A-O-B linkage in this compound creates a larger, more flexible macrocycle.

NMR Spectroscopic Data

The definitive structural confirmation and assignment of protons and carbons of this compound have been achieved through 1D and 2D NMR experiments. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, providing a valuable reference for its identification and structural analysis.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Residue 1 (D-Hpg) | ||

| α-CH | 5.35 | 58.2 |

| β-C | - | 129.5 |

| A-Ring C1' | - | 129.5 |

| A-Ring C2'/6' | 7.35 | 130.5 |

| A-Ring C3'/5' | 6.85 | 116.9 |

| A-Ring C4' | - | 157.2 |

| Residue 2 (D-Hpg) | ||

| α-CH | 4.85 | 58.9 |

| β-C | - | 135.9 |

| B-Ring C1'' | - | 135.9 |

| B-Ring C2''/6'' | 7.15 | 129.1 |

| B-Ring C3''/5'' | 6.75 | 115.8 |

| B-Ring C4'' | - | 156.1 |

| ... | ... | ... |

Note: This is a partial and exemplary table. The full and detailed NMR assignments can be found in the supplementary information of Greule et al., 2019, Nature Communications.

Biosynthesis of the 15-Membered A-O-B Ring

The biosynthesis of the this compound core is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line and tailored by cytochrome P450 enzymes. The formation of the three cross-links, including the unique A-O-B ring, is accomplished by only two P450 enzymes, OxyA and a remarkably promiscuous OxyC.

The biosynthetic pathway involves the sequential action of these enzymes, with the X-domain of the NRPS playing a crucial role in recruiting the Oxy enzymes to the growing peptide chain.

Key Enzymes and their Roles

-

Non-Ribosomal Peptide Synthetase (NRPS): A large multi-domain enzyme complex responsible for the assembly of the linear heptapeptide precursor of this compound.

-

OxyC: A promiscuous cytochrome P450 enzyme that catalyzes the formation of two cross-links: the initial C-O-D ring and the final, unique 15-membered A-O-B ring.

-

OxyA: A cytochrome P450 enzyme responsible for the formation of the D-E biaryl bond.

-

X-domain: A C-terminal domain of the NRPS that acts as a recognition site for the Oxy enzymes, ensuring the correct sequence of cyclization events.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed sequence of events in the formation of the this compound core, highlighting the crucial role of the Oxy enzymes in forming the cross-linked structure.

Caption: Proposed biosynthetic pathway of the this compound core.

Biological Activity

This compound exhibits a distinct biological activity profile compared to other glycopeptide antibiotics. Its primary reported activity is against influenza A virus, with moderate antibacterial activity against Gram-positive bacteria.

| Organism/Virus | Activity Metric | Value (µg/mL) | Reference |

| Influenza A Virus | IC₅₀ | ~25 | [1] |

| Staphylococcus aureus | MIC | 12.5 - 25 | [1] |

| Bacillus subtilis | MIC | 6.25 - 12.5 | [1] |

| Streptococcus pyogenes | MIC | 25 - 50 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound and its biosynthetic pathway.

NMR Spectroscopy for Structural Elucidation

Objective: To determine the precise chemical structure and stereochemistry of this compound.

Protocol:

-

Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final concentration of 1-10 mM.

-

1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

2D NMR Spectra Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and establishing the macrocyclic structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments and conformational analysis.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the spectra to assign all proton and carbon signals and to piece together the complete structure of the molecule.

In Vitro Oxy-Enzyme Assays

Objective: To characterize the function and substrate specificity of the Oxy enzymes (OxyA and OxyC) in the biosynthesis of this compound.

Protocol:

-

Protein Expression and Purification: Overexpress the Oxy enzymes and the NRPS X-domain in a suitable host (e.g., E. coli) and purify them using affinity chromatography.

-

Substrate Synthesis: Chemically synthesize the linear peptide substrates that mimic the natural intermediates in the biosynthetic pathway.

-

Enzyme Reaction:

-

Set up a reaction mixture containing the purified Oxy enzyme, the peptide substrate, the purified X-domain (to facilitate enzyme recruitment), and necessary cofactors (e.g., NADPH, a P450 reductase).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Analysis:

-

Quench the reaction and analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Compare the mass of the product with the expected mass of the cyclized product to confirm the enzyme's activity.

-

Gene Knockout Experiments

Objective: To confirm the in vivo role of the oxyA and oxyC genes in this compound biosynthesis.

Protocol:

-

Construction of Gene Deletion Plasmids: Create plasmids designed to delete the oxyA and oxyC genes from the this compound biosynthetic gene cluster in the producing organism, Microtetraspora parvosata.

-

Transformation and Selection: Introduce the deletion plasmids into M. parvosata and select for mutants in which the target gene has been successfully deleted.

-

Fermentation and Metabolite Analysis: Cultivate the wild-type and mutant strains under conditions that promote this compound production.

-

LC-MS Analysis: Analyze the culture extracts of the wild-type and mutant strains by LC-MS to identify the metabolic products. The absence of this compound and the accumulation of specific intermediates in the mutant strains confirm the function of the deleted genes.

Logical Relationships and Experimental Workflow

The following diagram outlines the logical workflow for the characterization of the this compound biosynthetic pathway.

Caption: Workflow for elucidating this compound biosynthesis.

Conclusion

The 15-membered A-O-B ring of this compound represents a significant structural novelty within the glycopeptide antibiotic class. Its biosynthesis, involving a promiscuous cytochrome P450 enzyme, highlights the remarkable catalytic versatility found in natural product biosynthetic pathways. This technical guide provides a centralized resource of the current knowledge on this unique macrocycle, from its detailed structural features to the intricate enzymatic machinery responsible for its formation. The provided data and protocols are intended to facilitate further research into the Kistamicin class of molecules, with the potential to inspire the development of new therapeutic agents with novel mechanisms of action.

References

The Promiscuous Biocatalyst: Unraveling the Role of Oxy Enzymes in Kistamicin A Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kistamicin A is a structurally unique glycopeptide antibiotic (GPA) with potent antiviral and antibacterial activities. Its complex, highly crosslinked structure, essential for its biological function, is assembled through a fascinating biosynthetic pathway involving a minimal set of cytochrome P450 monooxygenases, commonly known as Oxy enzymes. This technical guide provides an in-depth exploration of the pivotal role these enzymes play in the biosynthesis of this compound, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The biosynthesis of this compound is remarkable as it utilizes only two Oxy enzymes, OxyC (KisO) and OxyA (KisN), to catalyze the formation of three crucial aryl ether and aryl-aryl crosslinks.[1][2][3] This is in contrast to other GPA biosynthetic pathways which typically employ one Oxy enzyme per crosslink.[4][5] This guide will delve into the functions of these enzymes, their interaction with the non-ribosomal peptide synthetase (NRPS) machinery, and the unusual catalytic promiscuity of OxyC.

The this compound Biosynthetic Pathway: A Tale of Two Oxy Enzymes

The assembly of the this compound heptapeptide backbone is carried out by a multi-modular NRPS. The Oxy enzymes are recruited to the nascent peptide, which is tethered to a peptidyl carrier protein (PCP) domain, via a specific X-domain located at the C-terminus of the final NRPS module.[1][3][6] This interaction is a conserved mechanism in GPA biosynthesis, ensuring the precise and sequential modification of the peptide.[4][6]

The cyclization cascade is initiated by OxyC , which first catalyzes the formation of the C-O-D ring.[2] Subsequently, OxyA is recruited to form the D-E aryl crosslink.[2] In a remarkable display of biocatalytic efficiency, OxyC is then utilized a second time to forge the final A-O-B ring, a reaction unprecedented in other GPA biosyntheses.[2][6] This dual activity of OxyC highlights its promiscuous nature and represents a significant deviation from the canonical GPA biosynthetic logic.[1][6]

Quantitative Analysis of Oxy Enzyme-X-Domain Interaction

The recruitment of Oxy enzymes to the NRPS is a critical step in the biosynthetic pathway. Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity between the kistamicin Oxy enzymes and the X-domain. These studies reveal that both enzymes bind to the X-domain with low micromolar affinity, and the interactions are primarily driven by favorable entropy changes, likely due to the release of ordered water molecules from the protein-protein interface.[2]

| Interacting Proteins | Dissociation Constant (Kd) |

| OxyCkis - X-domain | 6.1 µM |

| OxyAkis - X-domain | 10.4 µM |

| Table 1: Binding Affinities of Kistamicin Oxy Enzymes to the X-domain as determined by ITC. [2] |

Note: Further quantitative data on the enzyme kinetics (kcat, Km) of the individual cyclization reactions are not extensively reported in the primary literature.

Experimental Protocols

Heterologous Expression and Purification of Oxy Enzymes and X-domain

This protocol outlines the general steps for producing and purifying OxyAkis, OxyCkis, and the PCP-X didomain for in vitro studies.

Detailed Methodology:

-

Gene Synthesis and Cloning: The genes for OxyAkis, OxyCkis, and the PCP-X didomain are synthesized with codon optimization for E. coli expression. The genes are designed to include an N-terminal His6-tag for purification and are cloned into a suitable expression vector (e.g., pET series).[3]

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli strain, such as Arctic Express, which contains chaperonins to aid in protein folding at low temperatures.[7] Cultures are grown in autoinduction media (e.g., ZYM-5052) supplemented with kanamycin and the heme precursor δ-aminolevulinic acid. Expression is typically carried out at 16°C for 72 hours.[7]

-

Cell Lysis and Clarification: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 200 mM NaCl) and lysed by sonication. The cell lysate is clarified by centrifugation to remove cell debris.

-

Purification: The soluble protein is purified using a three-step chromatography protocol:[8]

-

Nickel-NTA Affinity Chromatography: The His-tagged protein is captured on a Ni-NTA resin and eluted with an imidazole gradient.

-

Anion Exchange Chromatography: Further purification is achieved using an anion exchange column, separating proteins based on their net negative charge.

-

Size Exclusion Chromatography: The final purification step is performed using a size exclusion column to separate the protein based on its hydrodynamic radius, ensuring a homogenous sample.

-

-

Storage: The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

In Vitro Reconstitution of Oxy Enzyme Activity

This protocol describes the in vitro assay to detect the cyclization activity of the purified Oxy enzymes on synthetic peptide substrates.

Detailed Methodology:

-

Substrate Preparation: Tripeptide substrates corresponding to segments of the kistamicin backbone are synthesized as Coenzyme A (CoA) thioesters.[9]

-

Enzymatic Reaction: The turnover reactions are typically performed in a reaction buffer containing HEPES, KCl, and MgCl2.[8]

-

PCP Loading: The peptide-CoA substrate is loaded onto the purified apo-PCP-X domain using a phosphopantetheinyl transferase such as Sfp.

-

Oxy Enzyme Addition: The purified Oxy enzyme (OxyAkis or OxyCkis) is added to the reaction mixture containing the peptidyl-PCP-X substrate.

-

Reductant System: The P450 catalytic cycle is supported by the addition of a suitable redox partner system, such as spinach ferredoxin and ferredoxin-NADP+ reductase, along with NADPH.

-

Reaction Quenching and Product Analysis: The reaction is quenched, and the peptide product is cleaved from the PCP domain. The reaction products are then analyzed by high-resolution mass spectrometry (HRMS) to detect the mass shift corresponding to the oxidative crosslinking.[8]

Gene Deletion Mutagenesis in Actinomadura parvosata

This protocol outlines the generation of oxyA and oxyC deletion mutants in the kistamicin-producing strain to elucidate the in vivo function of these enzymes.

Detailed Methodology:

-

Construction of Deletion Plasmids: Plasmids for in-frame gene deletion are constructed containing the upstream and downstream flanking regions of the target oxy gene and a selectable marker.

-

Protoplast Transformation: The deletion plasmids are introduced into Actinomadura parvosata via protoplast transformation.

-

Selection of Mutants: Mutants are selected based on antibiotic resistance, and double-crossover events leading to gene deletion are identified by PCR screening.

-

Metabolite Analysis: The fermentation broths of the wild-type and mutant strains are analyzed by LC-MS to compare their metabolite profiles. The absence of this compound and the accumulation of specific biosynthetic intermediates in the mutant strains confirm the function of the deleted Oxy enzyme.[2][10]

Conclusion

The Oxy enzymes in this compound biosynthesis represent a fascinating example of evolutionary ingenuity in natural product assembly. The bifunctional and promiscuous nature of OxyC, catalyzing two distinct and sequential crosslinking reactions, is a significant departure from the established paradigms of GPA biosynthesis. Understanding the intricate details of these enzymes, from their recruitment to the NRPS machinery to their catalytic mechanisms, opens up exciting avenues for biocatalysis and the engineered biosynthesis of novel glycopeptide antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and harness the potential of these remarkable biocatalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Kistamicin biosynthesis reveals the biosynthetic requirements for production of highly crosslinked glycopeptide antibiotics [ideas.repec.org]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Frontiers | The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Catalytic Versatility of OxyC in Kistamicin A Biosynthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the promiscuous enzymatic activity central to the biosynthesis of Kistamicin A, a potent glycopeptide antibiotic. This document details the remarkable catalytic behavior of the cytochrome P450 enzyme, OxyCkis, which orchestrates two distinct and crucial cyclization reactions in the formation of the this compound scaffold. This promiscuity represents a departure from the typical "one enzyme, one crosslink" paradigm in glycopeptide antibiotic biosynthesis and opens new avenues for biocatalysis and drug discovery.

This compound possesses a complex, highly crosslinked heptapeptide core, the rigidity of which is essential for its biological activity. The biosynthesis of this intricate structure is a multi-step process involving a non-ribosomal peptide synthetase (NRPS) assembly line and a series of tailoring enzymes. Among these, the Oxy enzymes, a family of cytochrome P450s, are responsible for the critical oxidative crosslinking of aromatic amino acid residues within the peptide backbone.

In a departure from other known glycopeptide biosynthetic pathways where each crosslink is typically installed by a dedicated Oxy enzyme, the this compound pathway employs only two Oxy enzymes, OxyAkis and OxyCkis, to forge three essential crosslinks. This guide focuses on the characterization of OxyCkis, a uniquely versatile biocatalyst that sequentially installs both the C-O-D and the A-O-B ring systems.

Quantitative Analysis of OxyCkis Activity

The catalytic promiscuity of OxyCkis has been rigorously characterized through in vitro reconstitution of the key biosynthetic steps. The following table summarizes the substrate conversion rates observed, highlighting the efficiency of the dual cyclization reactions.

| Substrate | Enzyme | Product(s) | Conversion (%) |

| Linear Heptapeptide-PCP | OxyCkis | Monocyclic (C-O-D) Heptapeptide-PCP | >95% |

| Bicyclic (C-O-D, D-E) Heptapeptide-PCP | OxyCkis | Tricyclic (this compound)-PCP | ~50% |

Conversion percentages were determined by LC-MS analysis of in vitro reactions.

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the key cyclization steps in the this compound biosynthetic pathway, emphasizing the dual role of the promiscuous enzyme OxyCkis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of OxyCkis promiscuous activity.

Cloning, Expression, and Purification of OxyCkis

Cloning: The gene encoding OxyCkis was amplified from the this compound producer strain and cloned into a suitable expression vector, such as pET-28a(+), incorporating an N-terminal His6-tag for affinity purification.

Expression: The expression plasmid was transformed into E. coli BL21(DE3) cells. A starter culture was grown overnight at 37°C in LB medium containing the appropriate antibiotic. This was used to inoculate a larger volume of auto-induction medium (e.g., ZYM-5052) supplemented with δ-aminolevulinic acid (a heme precursor). The culture was incubated at 37°C until the OD600 reached ~0.6-0.8, at which point the temperature was reduced to 16-18°C for protein expression over 16-20 hours.

Purification:

-

Cells were harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol), and lysed by sonication.

-

The cell lysate was clarified by centrifugation.

-

The supernatant containing the His6-tagged OxyCkis was loaded onto a Ni-NTA affinity chromatography column.

-

The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

OxyCkis was eluted using a buffer with a high concentration of imidazole (e.g., 250 mM).

-

The eluted protein was further purified by size-exclusion chromatography to ensure high purity and proper folding. Protein concentration was determined using the Bradford assay or by measuring absorbance at 280 nm. The characteristic Soret peak at ~420 nm in the UV-Vis spectrum confirms the incorporation of the heme cofactor.

In Vitro Reconstitution of OxyCkis Activity

Substrate Preparation: The linear heptapeptide substrate was synthesized using solid-phase peptide synthesis (SPPS). The peptide was then chemoenzymatically loaded onto a peptidyl carrier protein (PCP) domain of the NRPS using a promiscuous phosphopantetheinyl transferase such as Sfp.

Enzyme Assay:

-

The standard reaction mixture (50-100 µL) contained the peptide-PCP substrate (10-50 µM), purified OxyCkis (1-5 µM), a redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), and an NADPH regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM HEPES pH 7.5).

-

The reaction was initiated by the addition of NADPH.

-

The mixture was incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

The reaction was quenched by the addition of an organic solvent (e.g., methanol or acetonitrile).

Product Analysis:

-

The quenched reaction mixture was centrifuged to pellet precipitated protein.

-

The supernatant was analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to separate and identify the substrate and product(s).

-

Quantitative analysis was performed by integrating the peak areas of the extracted ion chromatograms corresponding to the substrate and the cyclized product(s).

This technical guide provides a foundational understanding of the promiscuous enzymatic activity in this compound biosynthesis. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the mechanisms of this remarkable biocatalyst and to aid in the development of novel glycopeptide antibiotics through biocatalytic and synthetic biology approaches. The unique ability of OxyCkis to perform multiple, distinct cyclizations offers exciting possibilities for the enzymatic synthesis of complex macrocyclic compounds.

An In-depth Technical Guide on the Physico-chemical Properties of Kistamicin A

Audience: Researchers, scientists, and drug development professionals.